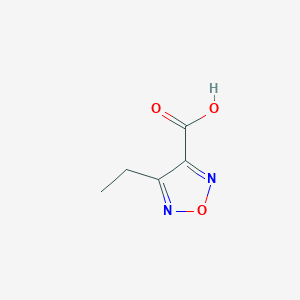

4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-3-4(5(8)9)7-10-6-3/h2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSLBEBHVLDFNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NON=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083424-17-2 | |

| Record name | 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethyl 1,2,5 Oxadiazole 3 Carboxylic Acid and Its Analogs

Direct Synthesis Routes to 4-Ethyl-1,2,5-oxadiazole-3-carboxylic Acid

Direct synthetic pathways to this compound are not extensively documented in the current literature. However, a plausible route can be conceptualized through the chemical modification of a closely related precursor.

Esterification of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid Precursors

General Approaches to 1,2,5-Oxadiazole Ring System Formation

The construction of the 1,2,5-oxadiazole ring, also known as a furazan (B8792606) ring, can be achieved through several general methodologies.

Cyclization of Hydrazine (B178648) Derivatives and Nitrile Oxides

The formation of oxadiazole rings often involves cyclization reactions. For instance, 1,3,4-oxadiazoles can be synthesized from the reaction of carboxylic acid hydrazides with various reagents utar.edu.my. The cyclization of N,N'-diacylhydrazine derivatives, formed from the reaction of acid chlorides with hydrazine hydrate (B1144303), is a common method for producing 2,5-disubstituted-1,3,4-oxadiazoles nih.gov.

Acid-Catalyzed Condensation Reactions

Acid-catalyzed condensation reactions are also employed in the synthesis of oxadiazole rings. For example, the reaction of carboxylic acids with hydrazine hydrate in the presence of a dehydrating agent like polyphosphoric acid can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives.

Preparation of Related Oxadiazole Isomers and Carboxylic Acid Derivatives

The synthesis of other oxadiazole isomers, such as 1,3,4-oxadiazoles, and their carboxylic acid derivatives is well-established, providing insight into the broader chemistry of this class of heterocycles.

Strategies for 1,3,4-Oxadiazole Carboxylic Acids and Esters

A variety of methods exist for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. One common approach involves the dehydrative cyclization of 1,2-diacylhydrazines, which are themselves prepared from carboxylic acids or their derivatives nih.govjchemrev.com. For instance, reacting a carboxylic acid with a hydrazide in the presence of a dehydrating agent like phosphorus oxychloride is a frequently used method utar.edu.mynanobioletters.com. Another strategy is the oxidative cyclization of acylhydrazones jchemrev.com.

The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles can be achieved by reacting aroyl hydrazides with cyanogen (B1215507) bromide researchgate.net. These amino-oxadiazoles can then be further functionalized. For example, the amino group can be acylated with various acid chlorides nih.gov.

Microwave-assisted synthesis has also been employed for the efficient production of 1,3,4-oxadiazole derivatives jchemrev.com. The following table summarizes some examples of synthesized 1,3,4-oxadiazole derivatives.

| Compound Name | Starting Materials | Key Reagents | Reference |

| 2,5-disubstituted-1,3,4-oxadiazoles | Carboxylic acids, N-isocyaniminotriphenylphosphorane, aryl iodides | Copper catalyst | nih.gov |

| 5-substituted-2-amino-1,3,4-oxadiazoles | Semicarbazones or thiosemicarbazones | Iodine | nih.gov |

| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | Phenyl acetic acid derivatives, thiosemicarbazide | POCl3 | nih.govresearchgate.net |

| 2,5-dialkyl-1,3,4-oxadiazoles | Acid chlorides, hydrazine hydrate | POCl3 | nih.gov |

| 2-(substituted)-5-(indolyl)-1,3,4-oxadiazoles | Indole (B1671886) ester, hydrazine hydrate, benzoic acid derivatives | POCl3 | utar.edu.my |

| 3-acetyl-2-{4-[2-(5-substituted-1,3,4-oxadiazol-2-yl)-2-oxoethoxy] phenyl} thiazolidine-4-carboxylic acid | 3-acetyl-2-[4-(2-hydrazinyl-2-oxoethoxy) phenyl]thiazolidine-4- carboxylic acid, carboxylic acids | POCl3 | nanobioletters.com |

Routes to 1,2,4-Oxadiazole (B8745197) Carboxylic Acid Derivatives

The synthesis of 1,2,4-oxadiazole derivatives, which serve as important analogs, commonly involves the cyclization of an O-acylamidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. lookchem.comnih.gov A prevalent method begins with the activation of a carboxylic acid, which then reacts with an amidoxime to form the O-acylamidoxime. This intermediate is subsequently dehydrated to yield the 1,2,4-oxadiazole ring. tandfonline.com

One common route involves activating the carboxylic acid with coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC/HCl) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). tandfonline.com The activated acid then couples with an amidoxime. The subsequent cyclization and dehydration can often be achieved by heating, sometimes requiring a solvent switch to a higher boiling point solvent like toluene (B28343) or diethoxyethane to drive the reaction to completion. tandfonline.com This method has proven to be high-yielding and scalable. tandfonline.com

Another approach utilizes Vilsmeier reagent to activate both the carboxylic acid for the O-acylation of the amidoxime and the resulting intermediate for the cyclocondensation, allowing the reaction to proceed at room temperature. nih.gov The general synthetic pathway can be summarized as the conversion of a nitrile to an amidoxime, followed by coupling with a carboxylic acid and subsequent cyclodehydration. nih.gov

Key starting materials for these syntheses include:

Carboxylic Acids: A wide range of aromatic and aliphatic carboxylic acids can be used. tandfonline.comipbcams.ac.cn

Amidoximes: These are often prepared from the corresponding nitriles by reaction with hydroxylamine. lookchem.comnih.gov

The reaction of cinnamic acids, activated by ethyl chloroformate, with amidoximes in the presence of potassium hydroxide (B78521) (KOH) in dimethylacetamide (DMA) also provides a route to 1,2,4-oxadiazole derivatives at room temperature. nih.gov

One-Pot and Continuous Synthesis Protocols in Oxadiazole Chemistry

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and continuous flow methodologies for oxadiazole synthesis. These approaches streamline the synthetic process, reduce waste, and can improve yields and safety.

One-Pot Syntheses: One-pot procedures for 1,2,4-oxadiazoles have been developed that combine the formation of the O-acylamidoxime and its subsequent cyclization without isolating the intermediate. lookchem.comtandfonline.com For instance, a carboxylic acid can be activated with HOBt and EDC/HCl, reacted with an amidoxime, and then heated to induce cyclization, all in a single reaction vessel. tandfonline.com Another efficient one-pot method involves the reaction of nitriles, hydroxylamine, and carboxylic acids catalyzed by 4-(dimethylamino)pyridinium (B8497252) acetate (B1210297), which acts as both a catalyst and a reusable ionic liquid medium. lookchem.com

For 1,3,4-oxadiazoles, a one-pot, two-stage strategy has been reported that starts from carboxylic acids and N-isocyaniminotriphenylphosphorane (NIITP). nih.govacs.orgnih.gov This is followed by a copper-catalyzed arylation or amination, allowing for the synthesis of diverse 2,5-disubstituted 1,3,4-oxadiazoles without isolating the intermediate monosubstituted oxadiazole. nih.govacs.orgnih.gov

Continuous Synthesis Protocols: Continuous flow chemistry offers significant advantages for the synthesis of oxadiazoles (B1248032), including enhanced safety, scalability, and process control. beilstein-journals.orgresearchgate.net A high-throughput methodology for making 1,2,4-oxadiazole libraries utilizes a continuous flow reactor. This process involves a low-temperature peptide coupling of carboxylic acids and hydroxyamidines, followed by a high-temperature cyclization. fao.org This integrated synthesis and purification platform enables the rapid generation of compound libraries. fao.org

The table below summarizes examples of these advanced synthesis protocols.

| Oxadiazole Type | Protocol | Key Reagents/Conditions | Advantages |

| 1,2,4-Oxadiazole | One-Pot | Carboxylic acid, amidoxime, EDC/HCl, HOBt, heat | High-yielding, scalable, avoids isolation of intermediate tandfonline.com |

| 1,2,4-Oxadiazole | One-Pot | Nitrile, hydroxylamine, carboxylic acid, 4-(dimethylamino)pyridinium acetate | Use of a recyclable catalyst, green chemistry lookchem.com |

| 1,3,4-Oxadiazole | One-Pot Synthesis-Functionalization | Carboxylic acid, NIITP, aryl iodide, copper catalyst | Access to diverse 2,5-disubstituted products nih.govacs.orgnih.gov |

| 1,2,4-Oxadiazole | Continuous Flow | Carboxylic acids, hydroxyamidines, peptide coupling, high temperature | Rapid library generation, integrated purification fao.org |

| 1,3,4-Oxadiazole | Continuous Flow | N-acylhydrazones, Iodine, K2CO3 packed-bed reactor | Short residence times, high yields, scalable, enhanced safety beilstein-journals.org |

Role of Catalysis and Reaction Conditions in Oxadiazole Synthesis

The synthesis of oxadiazoles is highly dependent on the choice of catalysts and the specific reaction conditions employed. These factors can significantly influence reaction rates, yields, and even the type of isomer formed.

Catalysis:

Acid/Base Catalysis: Both acid and base catalysis are common. For instance, the cyclodehydration of O-acylamidoximes to form 1,2,4-oxadiazoles can be promoted by heating, often in the presence of a base like potassium carbonate. chem-soc.si In some protocols, bases such as cesium carbonate or potassium hydroxide are crucial for facilitating the reaction at room temperature. nih.govmdpi.com

Metal Catalysis: Copper catalysts play a significant role in modern oxadiazole synthesis. Copper(I) iodide, in conjunction with a ligand like 1,10-phenanthroline, is effective in one-pot synthesis-arylation strategies for 1,3,4-oxadiazoles. nih.govacs.org Copper(II) acetate has been used for amination reactions on the oxadiazole ring. nih.gov Copper(II) triflate (Cu(OTf)2) has been shown to catalyze the formation of 2,5-disubstituted-1,3,4-oxadiazoles from N-arylidenearoylhydrazides via an imine C-H functionalization. jchemrev.comorganic-chemistry.org

Organocatalysis: 4-(Dimethylamino)pyridinium acetate, a bifunctional acid-base catalyst, has been effectively used for the one-pot synthesis of 1,2,4-oxadiazoles. lookchem.com This catalyst is also considered a green, regenerable ionic liquid. lookchem.com

Reaction Conditions:

Temperature: Temperature is a critical parameter. While many traditional methods require high temperatures and prolonged refluxing to achieve cyclodehydration, lookchem.com recent advancements have focused on developing room temperature syntheses. nih.govmdpi.com For example, the use of specific bases like cesium carbonate in acetonitrile (B52724) or potassium hydroxide in DMSO can enable 1,2,4-oxadiazole formation at ambient temperatures. nih.govmdpi.com Continuous flow processes often utilize high temperatures in microreactors to achieve rapid conversions. fao.org

Solvents: The choice of solvent can dramatically affect the outcome. Aprotic bipolar solvents like DMSO and DMF are often used, particularly in base-mediated room temperature syntheses. nih.govmdpi.com In some one-pot procedures, a solvent switch from a lower-boiling solvent like acetonitrile to a higher-boiling one like toluene is employed to facilitate the final cyclization step. tandfonline.com

Reagents: The nature of the activating and cyclizing agents is paramount. Peptide coupling reagents like EDC and HOBt are standard for activating carboxylic acids. tandfonline.com For 1,3,4-oxadiazoles, dehydrating agents like phosphorus oxychloride (POCl3) or cyclizing reagents like carbon disulfide have been traditionally used, though milder methods are now preferred. mdpi.comacs.org Oxidative cyclization is another strategy, employing reagents like iodine or N-bromosuccinimide (NBS). nih.govjchemrev.com

The table below highlights the impact of different catalysts and conditions on oxadiazole synthesis.

| Parameter | Variation | Effect on Synthesis | Example |

| Catalyst | Copper(I) Iodide / 1,10-Phenanthroline | Catalyzes C-H arylation of the oxadiazole ring in one-pot protocols. nih.govacs.org | Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov |

| 4-(dimethylamino)pyridinium acetate | Acts as a bifunctional acid-base catalyst in a one-pot synthesis. lookchem.com | Green synthesis of 1,2,4-oxadiazoles from nitriles. lookchem.com | |

| Base (e.g., Cs2CO3, KOH) | Enables cyclization at room temperature, avoiding harsh heating. nih.govmdpi.com | Room temperature synthesis of 1,2,4-oxadiazoles. mdpi.com | |

| Temperature | Room Temperature vs. Reflux | Milder conditions, broader functional group tolerance vs. driving dehydration. tandfonline.commdpi.com | KOH/DMSO enables room temperature synthesis, whereas heating in toluene is used for thermal cyclization. tandfonline.comnih.gov |

| Solvent | Acetonitrile -> Toluene | Solvent switch to higher boiling point facilitates final cyclization step. tandfonline.com | Scalable synthesis of 1,2,4-oxadiazoles. tandfonline.com |

| DMSO | Aprotic bipolar solvent facilitates base-mediated reactions. nih.gov | Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from aldehydes and amidoximes. nih.gov | |

| Reagent | EDC/HOBt | Standard peptide coupling reagents for activating carboxylic acids. tandfonline.com | High-yielding synthesis of 1,2,4-oxadiazoles. tandfonline.com |

| Iodine / K2CO3 | Oxidative cyclization conditions for forming the oxadiazole ring. nih.govbeilstein-journals.org | Continuous flow synthesis of 1,3,4-oxadiazoles. beilstein-journals.org |

Chemical Reactivity and Transformations of 4 Ethyl 1,2,5 Oxadiazole 3 Carboxylic Acid and Its Core Structure

Reactivity Profiles of the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring, also known as furazan (B8792606), is a five-membered aromatic heterocycle characterized by its high thermal stability and distinct electronic properties. nih.govwikipedia.org This stability is a crucial factor in the synthetic utility of its derivatives, as the ring often remains intact during transformations of its substituents. researchgate.netbit.edu.cn The ring contains two pyridine-type nitrogen atoms and a furan-type oxygen, which results in an electron-poor aromatic system. chim.it

Electrophilic and Nucleophilic Substitution Reactions

Due to the electron-withdrawing nature of the two nitrogen atoms, the carbon atoms of the 1,2,5-oxadiazole ring are electron-deficient. This property makes the ring generally resistant to electrophilic substitution reactions. nih.govmdpi.com Electrophilic attack, if it occurs, is more likely to happen at a ring nitrogen atom, depending on the nature of the substituents already present on the ring. nih.gov

Conversely, the electron deficiency of the ring carbons makes them susceptible to nucleophilic attack. chim.it While the unsubstituted furazan ring is generally resistant to nucleophilic substitution, the presence of a suitable leaving group, such as a halogen or a nitro group, on a carbon atom facilitates these reactions. mdpi.com For instance, 3,4-dinitrofurazan serves as a key precursor for producing a wide array of furazan derivatives through the nucleophilic substitution of its nitro groups. researchgate.net In the context of 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid, direct substitution on the ring carbons is unlikely without prior functionalization to introduce a leaving group.

Ring-Opening Reactions and Rearrangements

The 1,2,5-oxadiazole ring is known for its considerable stability compared to its isomers, such as the 1,2,4-oxadiazole (B8745197) ring, which can undergo ring cleavage under strong basic conditions. nih.govrsc.org The furazan ring can tolerate various reaction conditions, including exposure to aqueous acidic solutions. nih.gov However, some derivatives of the related 1,2,5-oxadiazole N-oxides (furoxans) can undergo rearrangement to the more stable furazan structure. researchgate.net Reductive cleavage of the N-O bond within the furazan ring can occur under strong reducing conditions, leading to the formation of 1,2-diamino compounds, but this typically requires harsh reagents. The thermal stability of the furazan ring is a notable feature, with many derivatives exhibiting high decomposition temperatures. nih.govresearchgate.net

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the molecule is the primary site for a wide range of chemical transformations, enabling the synthesis of numerous derivatives.

Esterification and Amide Coupling Reactions

The carboxylic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: Esters, such as Methyl 4-Ethyl-1,2,5-oxadiazole-3-carboxylate, can be synthesized through standard methods like Fischer esterification. This involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a catalytic amount of a strong acid.

Amide Coupling: Amide bond formation is achieved by reacting the carboxylic acid with a primary or secondary amine. Due to the low reactivity of carboxylic acids themselves, this transformation typically requires the use of a coupling reagent to activate the carboxyl group. nih.gov Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govlibretexts.org These reactions proceed under mild conditions and are tolerant of a wide range of functional groups. acs.orgnih.gov

| Transformation | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester | nih.gov |

| Amide Coupling | Amine, HATU, Base (e.g., DIPEA) | Amide | nih.gov |

| Amine, DCC | libretexts.org |

Derivatization via Activated Carboxylic Acid Derivatives

To enhance reactivity towards nucleophiles, the carboxylic acid can be converted into more active forms, such as acyl chlorides. This activation is a key step for synthesizing a variety of derivatives that are not easily accessible from the parent acid.

The most common method for this conversion is treatment with thionyl chloride (SOCl₂). chemguide.co.ukmasterorganicchemistry.comlibretexts.org This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive 4-Ethyl-1,2,5-oxadiazole-3-carbonyl chloride. libretexts.org Other reagents like phosphorus(III) chloride (PCl₃) and phosphorus(V) chloride (PCl₅) can also be used. chemguide.co.ukpearson.com The resulting acyl chloride is a versatile intermediate that can react readily with a wide range of nucleophiles, including alcohols, amines, and carboxylates, to form esters, amides, and anhydrides, respectively, often in high yields. masterorganicchemistry.com

| Activating Reagent | Activated Intermediate | Potential Subsequent Products | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Acyl Chloride (R-COCl) | Esters, Amides, Anhydrides | libretexts.org |

| Phosphorus(V) Chloride (PCl₅) | chemguide.co.uk | ||

| Phosphorus(III) Chloride (PCl₃) | chemguide.co.uk |

Functional Group Interconversions and Derivatization Strategies

Beyond ester and amide formation, the carboxylic acid group serves as a gateway for various functional group interconversions, significantly broadening the synthetic possibilities.

One of the most important transformations is the Curtius rearrangement , which provides a pathway from carboxylic acids to amines with the loss of one carbon atom. nih.govrsc.org The process begins with the conversion of the carboxylic acid to an acyl azide (B81097). This is typically achieved by reacting an activated form of the acid (like the acyl chloride) with an azide salt (e.g., sodium azide). organic-chemistry.org The acyl azide then undergoes thermal or photochemical rearrangement to form an isocyanate, with the elimination of nitrogen gas. wikipedia.org This versatile isocyanate intermediate can be trapped with various nucleophiles: hydrolysis with water yields a primary amine (4-Ethyl-1,2,5-oxadiazol-3-amine), reaction with an alcohol yields a carbamate, and reaction with an amine yields a urea (B33335) derivative. nih.govorganic-chemistry.orgwikipedia.org The Curtius rearrangement is known for its broad functional group tolerance and proceeds with retention of stereochemistry. nih.gov

Another key interconversion is the reduction of the carboxylic acid . Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid group to a primary alcohol, yielding (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol. libretexts.org This transformation provides access to another class of derivatives through reactions of the newly formed hydroxyl group.

Derivatization strategies for the ethyl group on the oxadiazole ring are less common, as alkyl chains on aromatic rings are generally unreactive except under conditions (e.g., radical halogenation) that could potentially compromise the heterocyclic ring. Therefore, synthetic strategies typically focus on the more reactive carboxylic acid moiety, relying on the stability of the furazan ring and the ethyl substituent.

Conversion to Other Functionalities

The carboxylic acid group of this compound is a key site for chemical modification, enabling its conversion into a range of other functional groups such as amides, acyl chlorides, and nitriles. These transformations are standard in organic synthesis and provide pathways to new compounds with potentially altered chemical and biological properties.

A common initial step is the activation of the carboxylic acid, often by converting it into a more reactive acyl chloride. This can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). ekb.eg The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic substitution.

For instance, reaction of the acyl chloride with ammonia (B1221849) provides the corresponding primary amide. This conversion is a fundamental step toward other functionalities. Research on the related benzo[c] nih.govnih.govscispace.comoxadiazole-5-carboxylic acid shows its conversion to an acyl chloride, which is then treated with aqueous ammonia to yield the carboxamide in high yield. scispace.com

The amide can then serve as a precursor to a nitrile. Dehydration of the primary amide, for example using a reagent like trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base such as triethylamine (B128534) (Et₃N), facilitates the elimination of a water molecule to form the carbonitrile. scispace.com This sequence provides a reliable two-step method for converting the carboxylic acid into a nitrile group.

Furthermore, the carboxylic acid can be used to synthesize other heterocyclic systems. A widely employed method involves the reaction of carboxylic acids with acylhydrazides, often in the presence of a dehydrating agent like POCl₃, to form 2,5-disubstituted-1,3,4-oxadiazoles. utar.edu.mynih.gov This reaction pathway expands the molecular complexity by incorporating a second heterocyclic ring.

Table 1: Key Transformations of the Carboxylic Acid Group

| Starting Material | Reagents | Product Functional Group | Reference Example |

|---|---|---|---|

| Carboxylic Acid | SOCl₂ or POCl₃ | Acyl Chloride | ekb.egscispace.com |

| Acyl Chloride | Aqueous NH₃ | Amide | scispace.com |

| Amide | TFAA, Et₃N | Nitrile | scispace.com |

| Carboxylic Acid | Acylhydrazide, POCl₃ | 1,3,4-Oxadiazole (B1194373) | utar.edu.mynih.gov |

S-Alkylation Approaches

S-alkylation introduces an alkyl or aralkyl group onto a sulfur atom within a molecule. For derivatives of this compound, this requires the initial conversion of the carboxylic acid into a thiol-containing intermediate. A common strategy involves a multi-step synthesis that first builds a new heterocyclic ring bearing the thiol group.

Following a synthetic route analogous to that used for other oxadiazole systems, the process begins with the conversion of the carboxylic acid to its corresponding hydrazide. ajol.info This is typically achieved by first esterifying the carboxylic acid (e.g., with ethanol (B145695) and a catalytic amount of sulfuric acid) and then reacting the resulting ester with hydrazine (B178648) hydrate (B1144303). ajol.info

The acetohydrazide derivative is then cyclized to form a 1,3,4-oxadiazole-5-thiol. This ring closure is accomplished by reacting the hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521). ajol.info This step creates the thiol functionality, which is amenable to S-alkylation.

The final S-alkylation step involves the reaction of the 1,3,4-oxadiazole-5-thiol with an appropriate alkyl or aralkyl halide. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) using a strong base like sodium hydride (NaH) to deprotonate the thiol, forming a highly nucleophilic thiolate anion. ajol.info This anion then displaces the halide from the electrophile to form the S-alkylated product. This method is effective for attaching a wide variety of substituents to the sulfur atom. ajol.info

Table 2: Synthetic Scheme for S-Alkylation

| Step | Intermediate/Product | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Ester | Ethanol, H₂SO₄ | Esterification of carboxylic acid |

| 2 | Hydrazide | Hydrazine Hydrate | Formation of hydrazide intermediate |

| 3 | 1,3,4-Oxadiazole-5-thiol | CS₂, KOH | Cyclization to form the thiol |

| 4 | S-alkylated Product | Alkyl/Aralkyl Halide, NaH, DMF | Alkylation of the thiol group |

Structure Activity Relationships Sar and Molecular Design Principles in Oxadiazole Chemistry

The 1,2,5-Oxadiazole Ring as a Bioisosteric Replacement

The concept of bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. The 1,2,5-oxadiazole ring, also known as furazan (B8792606), has emerged as a valuable scaffold in this regard, offering a versatile and effective replacement for common functional groups. nih.gov

The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety, in particular, has been successfully employed as a nonclassical bioisostere of the carboxylic acid group. core.ac.ukresearchgate.netnih.govresearchgate.net This is attributed to its similar acidic properties and ability to participate in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets. researchgate.net The pKa values of hydroxylated pentatomic heterocyclic systems, including 1,2,5-oxadiazoles, are often comparable to those of carboxylic acids, allowing them to mimic the ionization state of the carboxyl group at physiological pH. researchgate.netacs.org

Oxadiazole rings, in a broader sense, are also recognized as hydrolytically stable bioisosteres of amide and ester bonds. acs.orgnih.govmdpi.comchim.it This feature is particularly advantageous in drug design, as it can enhance the metabolic stability of a compound by replacing linkages that are susceptible to enzymatic cleavage. nih.govacs.org The replacement of an ester with a 1,2,4-oxadiazole (B8745197) ring has been shown to afford modulators with high metabolic stability. acs.org

Below is a comparative table of pKa values for carboxylic acid and some of its bioisosteres, illustrating the rationale behind this replacement strategy.

| Functional Group | General Structure | Approximate pKa |

| Carboxylic Acid | R-COOH | 4-5 |

| 4-Hydroxy-1,2,5-oxadiazole | ~4-5 | |

| 5-Oxo-1,2,4-oxadiazole | ~6-7 nih.gov | |

| 3-Hydroxyisoxazole | ~4-5 nih.gov | |

| Tetrazole | ~4.5-4.9 researchgate.net |

Note: The pKa values are approximate and can vary depending on the nature of the 'R' substituent.

Influence of Substituent Effects on Reactivity and Molecular Properties

The chemical reactivity and physicochemical properties of the 1,2,5-oxadiazole ring are significantly influenced by the nature of its substituents. The inherent electronic properties of the ring, coupled with the electronic and steric effects of attached groups, dictate its behavior in chemical reactions and biological systems.

The 1,2,5-oxadiazole ring is an electron-poor aromatic system due to the presence of two electronegative nitrogen atoms and one oxygen atom. nih.gov This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack. nih.gov The introduction of substituents can either enhance or diminish this effect.

Alkyl groups, such as the ethyl group in 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid, are generally considered to be electron-donating through an inductive effect (+I). This can slightly increase the electron density on the oxadiazole ring, potentially modulating its reactivity. In contrast, aryl substituents can exert both inductive and resonance effects, which can be either electron-donating or electron-withdrawing depending on the nature and position of any further substitutions on the aryl ring.

The steric bulk of substituents also plays a crucial role. Larger substituents can hinder the approach of reactants or prevent the molecule from adopting a specific conformation required for binding to a biological target. The ethyl group is relatively small and provides a degree of flexibility.

The following table summarizes the general electronic effects of common substituents on aromatic rings, which can be extrapolated to the 1,2,5-oxadiazole system.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect |

| -CH₂CH₃ (Ethyl) | +I (Donating) | None | Electron Donating |

| -C₆H₅ (Phenyl) | -I (Withdrawing) | ±R (Donating or Withdrawing) | Context-Dependent |

| -NO₂ | -I (Withdrawing) | -R (Withdrawing) | Strongly Electron Withdrawing |

| -OH | -I (Withdrawing) | +R (Donating) | Electron Donating |

| -COOH | -I (Withdrawing) | -R (Withdrawing) | Electron Withdrawing |

The carboxyl group (-COOH) is a key functional group that can participate in a variety of molecular interactions, significantly influencing the compound's biological activity and physicochemical properties. As a weak acid, it can exist in both its protonated (neutral) and deprotonated (anionic) forms, depending on the pH of the environment.

The most important interactions involving the carboxyl group are:

Hydrogen Bonding: The carboxyl group can act as both a hydrogen bond donor (through the hydroxyl proton) and a hydrogen bond acceptor (through the carbonyl oxygen and the hydroxyl oxygen). This allows it to form strong and directional interactions with biological macromolecules such as proteins and nucleic acids.

Ionic Interactions: In its deprotonated form (carboxylate, -COO⁻), the group can form strong electrostatic interactions with positively charged residues on a protein, such as arginine or lysine.

Dipole-Dipole Interactions: The carbonyl group possesses a significant dipole moment, enabling it to participate in dipole-dipole interactions.

The presence of the carboxyl group in this compound is therefore expected to be a primary determinant of its interactions with biological targets.

Conformational Analysis and Molecular Recognition Elements

The three-dimensional shape of a molecule is critical for its ability to bind to a biological target. Conformational analysis aims to understand the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds.

The 1,2,5-oxadiazole ring itself is a planar, aromatic heterocycle. chemicalbook.com For this compound, conformational flexibility arises from the rotation around the single bonds connecting the ethyl and carboxyl groups to the oxadiazole ring.

The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions. It is likely that the molecule will adopt a conformation where the larger groups are positioned to avoid steric clashes. The specific orientation of the carboxyl group will be crucial for its ability to form key interactions with a binding site.

Molecular recognition is the process by which molecules selectively bind to one another. The key molecular recognition elements in this compound are:

The 1,2,5-Oxadiazole Ring: The nitrogen and oxygen atoms in the ring can act as hydrogen bond acceptors. The aromatic nature of the ring can also lead to π-π stacking interactions with aromatic residues in a protein.

The Carboxyl Group: As discussed previously, this group is a powerful hydrogen bond donor and acceptor and can participate in ionic interactions.

The Ethyl Group: This group can participate in hydrophobic (van der Waals) interactions with nonpolar regions of a binding site.

Design Strategies for Modulating Metabolic Stability and Solubility

In drug discovery, optimizing the metabolic stability and aqueous solubility of a lead compound is a critical step. Poor metabolic stability can lead to rapid clearance from the body, while low solubility can hinder absorption.

For oxadiazole-containing compounds, several strategies can be employed to modulate these properties:

Introduction of Polar Groups: The introduction of polar functional groups, such as hydroxyl or amino groups, can increase the polarity of the molecule and improve its aqueous solubility. The carboxylic acid group in the target molecule already contributes significantly to its water solubility.

Modification of Substituents: The nature of the alkyl or aryl substituents on the oxadiazole ring can have a significant impact on metabolic stability. For example, replacing a metabolically labile group with a more stable one can prolong the half-life of the compound. The ethyl group is generally considered to be metabolically robust.

Isosteric Replacement: As discussed in section 4.1, replacing metabolically susceptible functionalities like esters or amides with a stable oxadiazole ring is a common strategy to enhance metabolic stability. acs.org

The following table provides a qualitative overview of how different functional groups can influence solubility and metabolic stability.

| Functional Group | Effect on Aqueous Solubility | Effect on Metabolic Stability |

| -COOH | Increases | Generally Stable |

| -OH | Increases | Can be a site for glucuronidation |

| -NH₂ | Increases | Can be a site for N-acetylation |

| -CH₂CH₃ (Ethyl) | Decreases | Generally Stable |

| -C₆H₅ (Phenyl) | Decreases | Can be a site for hydroxylation |

Computational and Theoretical Investigations of 4 Ethyl 1,2,5 Oxadiazole 3 Carboxylic Acid and Oxadiazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to investigating the intrinsic properties of molecules. These methods provide a detailed picture of the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like oxadiazole derivatives to determine their optimized geometry, electronic properties, and reactivity. DFT calculations have been employed to study various oxadiazole isomers, providing insights into their structural and electronic properties. researchgate.net For instance, DFT has been used to investigate the electronic and geometric structures of metal complexes of 1,3,4-oxadiazole (B1194373) derivatives. tandfonline.com The choice of functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining accurate results for properties like frontier orbital energies, energy gaps, and dipole moments. researchgate.net

DFT-based reactivity calculations can estimate whether a system is a strong electrophile or nucleophile, which is critical for understanding its behavior in polar organic reactions. tandfonline.com These theoretical predictions are valuable for designing molecules with specific electronic characteristics.

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.netwikipedia.org For large systems, where FMOs can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to maintain locality information, which is crucial for identifying reactive functional groups. acs.orgnih.gov

The Molecular Electrostatic Potential (MEP) is used to visualize the charge distribution within a molecule and to predict how it will interact with other molecules. rsc.org The MEP surface map identifies regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net For example, in 1,3,4-oxadiazole derivatives, the MEP can reveal the most reactive sites for molecular interactions. researchgate.net

Table 1: Illustrative Quantum Chemical Properties of an Oxadiazole System This table presents hypothetical data for illustrative purposes, based on typical values found for similar oxadiazole derivatives in the literature.

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.2 D |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential computational techniques for studying the interactions between small molecules and biological macromolecules, such as proteins. These methods are widely used in drug discovery to predict the binding affinity and stability of ligand-target complexes.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org This method is extensively used to screen libraries of compounds and to understand the binding modes of potential drugs. nih.gov For oxadiazole derivatives, molecular docking studies have been performed to investigate their interactions with various biological targets, including enzymes and receptors. semanticscholar.orgnih.govtandfonline.com For instance, docking studies have been used to identify novel 1,3,4-oxadiazole derivatives as potential inhibitors of the COX-2 enzyme. benthamdirect.com The results of docking studies, often expressed as a docking score or binding energy, can help in identifying key interactions, such as hydrogen bonds, that are crucial for binding. tandfonline.com

Molecular Dynamics (MD) for Binding Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations can provide detailed information about the stability of ligand-protein complexes and the conformational changes that occur upon binding. nih.govtandfonline.com For oxadiazole derivatives, MD simulations have been used to assess the stability of ligand-receptor complexes identified through molecular docking. benthamdirect.comnih.gov For example, a 100-nanosecond MD simulation can be performed to evaluate the stability of a ligand-COX-2 complex, with the root-mean-square deviation (RMSD) being a key parameter to monitor stability. benthamdirect.com

Table 2: Illustrative Molecular Docking and Dynamics Simulation Data This table presents hypothetical data for illustrative purposes, based on typical values found for similar oxadiazole derivatives in the literature.

| Parameter | Value |

| Docking Score | -8.5 kcal/mol |

| Binding Energy | -9.2 kcal/mol |

| RMSD of Ligand-Protein Complex | 1.5 Å |

| Number of Hydrogen Bonds | 3 |

In Silico Prediction of Molecular Properties

In silico methods are computational approaches used to predict the physicochemical and pharmacokinetic properties of molecules. These predictions are valuable in the early stages of drug discovery to assess the drug-likeness of compounds. Properties such as absorption, distribution, metabolism, and excretion (ADME) can be predicted using various computational models. nih.gov For oxadiazole derivatives, in silico tools have been used to predict properties like oral bioavailability, adherence to Lipinski's rule of five, and potential toxicity. benthamdirect.comijpbs.com These predictions help in prioritizing compounds for further experimental evaluation. ijpbs.com

Drug-Likeness and ADME Property Predictions

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. This assessment is often guided by a set of rules derived from the statistical analysis of known drugs. The most famous of these is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of no more than 500 daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5. mdpi.com Veber's rules further refine this by considering the number of rotatable bonds (n-ROTB) and the topological polar surface area (TPSA), suggesting that good oral bioavailability is more likely for compounds with 10 or fewer rotatable bonds and a TPSA of 140 Ų or less. mdpi.com

ADME properties encompass the disposition of a drug within an organism. These include:

Absorption: The process by which a drug enters the bloodstream. For oral drugs, this primarily involves gastrointestinal (GI) absorption.

Distribution: The reversible transfer of a drug from one location in the body to another. A key consideration here is the ability to cross the blood-brain barrier (BBB).

Metabolism: The chemical modification of a drug by the body, primarily by enzymes such as the cytochrome P450 (CYP) family. Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: The removal of the drug and its metabolites from the body.

Computational tools, such as SwissADME, can predict these parameters for a given chemical structure. mdpi.com While specific experimental data for 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid is not available in the public domain, a predictive analysis based on its structure provides valuable insights.

Predicted Physicochemical and ADME Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 156.12 g/mol | Well within the limit for good oral bioavailability (<500 g/mol ). mdpi.com |

| Hydrogen Bond Acceptors | 4 | Within the acceptable range for drug-likeness (≤10). mdpi.com |

| Hydrogen Bond Donors | 1 | Within the acceptable range for drug-likeness (≤5). mdpi.com |

| LogP (Octanol-Water Partition Coefficient) | 1.25 | Indicates good lipophilicity, staying within the recommended range (<5). mdpi.com |

| Topological Polar Surface Area (TPSA) | 75.99 Ų | Suggests good intestinal absorption and bioavailability (<140 Ų). mdpi.com |

| Number of Rotatable Bonds | 2 | Indicates low conformational flexibility, which is favorable for oral bioavailability (≤10). mdpi.com |

| ADME Predictions | ||

| Gastrointestinal (GI) Absorption | High | The compound is predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | No | The molecule is not expected to cross the blood-brain barrier, which can be advantageous for drugs targeting peripheral tissues. |

| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2C9 | Potential for drug-drug interactions with substrates of this enzyme. |

These in silico predictions suggest that this compound has a promising drug-like profile, adhering to both Lipinski's and Veber's rules. mdpi.com Its predicted high gastrointestinal absorption and favorable physicochemical properties make it an interesting candidate for further investigation as an orally administered therapeutic agent. However, the predicted inhibition of CYP2C9 warrants experimental verification to assess the potential for drug-drug interactions.

Chemical Reactivity Descriptors

The chemical reactivity of a molecule is fundamental to its biological activity, metabolic fate, and potential toxicity. Quantum chemical calculations provide a powerful lens through which to examine the electronic structure of a molecule and derive a set of parameters known as chemical reactivity descriptors. These descriptors, rooted in Density Functional Theory (DFT), help in understanding and predicting the behavior of a molecule in chemical reactions. For this compound, these descriptors can elucidate its stability, electrophilic and nucleophilic nature, and the regions of the molecule most likely to engage in interactions.

The 1,2,5-oxadiazole (furazan) ring is a key feature of this compound. It is a five-membered heteroaromatic ring that is known to be π-electron deficient, which generally imparts a degree of electrophilicity to the system. chemicalbook.com The electronic properties of this ring are modulated by the presence of the ethyl and carboxylic acid substituents.

Key chemical reactivity descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a more quantitative measure of reactivity.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

Molecular Electrostatic Potential (MEP): A visual representation of the charge distribution on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. For 1,2,5-oxadiazole systems, the nitrogen atoms typically exhibit negative electrostatic potential, making them potential sites for hydrogen bonding and interactions with electrophiles. nih.gov

Predicted Chemical Reactivity Descriptors for 1,2,5-Oxadiazole Systems

| Descriptor | Significance | Expected Characteristics for this compound |

|---|---|---|

| Frontier Orbitals | ||

| EHOMO | Electron-donating ability | A relatively low HOMO energy is expected, indicating moderate nucleophilicity. |

| ELUMO | Electron-accepting ability | A low LUMO energy is anticipated, suggesting a propensity to act as an electrophile. |

| HOMO-LUMO Gap (ΔE) | Chemical stability and reactivity | A moderate gap would suggest a balance between stability and reactivity. |

| Global Descriptors | ||

| Ionization Potential (I) | Ease of electron removal | A relatively high ionization potential is likely. |

| Electron Affinity (A) | Propensity to accept an electron | A significant electron affinity is expected due to the electron-deficient nature of the oxadiazole ring. |

| Chemical Hardness (η) | Resistance to deformation | The compound is expected to be moderately hard. |

| Electrophilicity Index (ω) | Electrophilic nature | A notable electrophilicity index is predicted, highlighting its potential to interact with nucleophilic biological targets. |

| Local Reactivity |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for Oxadiazole Carboxylic Acids

The synthesis of oxadiazole derivatives, particularly the furoxan (1,2,5-oxadiazole-2-oxide) subgroup to which the parent ring of the target compound belongs, has historically been challenging due to the labile nature of the ring under various reaction conditions. rsc.orgnih.gov However, recent advancements are paving the way for more efficient and direct synthetic routes.

A key emerging trend is the "post-ring introduction of substituents (PRIS)" strategy. rsc.orgnih.gov This approach allows for the modification of a pre-formed furoxan ring, enabling the synthesis of specific molecules of interest more directly than traditional methods that rely on building the ring from already-substituted precursors. rsc.orgnih.gov Future research will likely focus on expanding the repertoire of bond-forming reactions applicable to the furoxan ring, including C-C bond-forming cross-coupling reactions, which have seen significant development since 2017. nih.gov

Another promising avenue is the development of milder and greener synthetic methods. For instance, the oxidation of o-dioximes using reagents like (diacetoxyiodo)benzene (B116549) offers an efficient and safer route to furoxan derivatives. rsc.org For the broader class of oxadiazoles (B1248032), one-pot synthesis-functionalization strategies are being developed to streamline the production of 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids, a method that could potentially be adapted for 1,2,5-oxadiazole isomers. acs.org

Table 1: Emerging Synthetic Strategies for Oxadiazole Carboxylic Acids

| Strategy | Description | Potential Advantages |

|---|---|---|

| Post-Ring Introduction of Substituents (PRIS) | Involves modifying a pre-formed oxadiazole ring rather than building the ring with substituents already in place. rsc.orgnih.gov | More direct synthesis, greater flexibility in introducing various functional groups. rsc.org |

| Green Oxidation Methods | Utilization of milder and safer oxidizing agents for ring formation, such as (diacetoxyiodo)benzene for furoxans. rsc.org | Reduced safety risks and environmental impact. rsc.org |

| One-Pot Synthesis-Functionalization | Combines the formation of the oxadiazole ring and its subsequent functionalization into a single, streamlined process. acs.org | Increased efficiency, reduced waste, and simplified procedures. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reaction rates and improve yields of oxadiazole derivatives. ijpsjournal.comresearchgate.net | Shorter reaction times, higher efficiency compared to conventional heating methods. ijpsjournal.com |

Exploration of Structure-Activity Relationships for Enhanced Bioactivity

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological effects of 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid. Research on related oxadiazole classes has established key principles that can guide future investigations. For example, in the 1,2,4-oxadiazole (B8745197) class of antibiotics, hydrophobic substituents, particularly halogens, are well-tolerated and can enhance activity against Gram-positive bacteria. nih.govconicet.gov.ar Conversely, the introduction of hydrogen-bond-donating groups often leads to decreased antimicrobial activity. conicet.gov.ar

Future SAR studies on this compound would systematically modify both the ethyl group at the 4-position and the carboxylic acid group at the 3-position to probe their influence on bioactivity. Key questions to explore include:

The role of the alkyl chain length: How does varying the length and branching of the alkyl group at the 4-position affect target binding and pharmacokinetic properties?

Bioisosteric replacement of the carboxylic acid: Replacing the carboxylic acid with other acidic functional groups or bioisosteres, such as tetrazoles, could modulate acidity, membrane permeability, and metabolic stability, potentially improving oral bioavailability and reducing side effects. nih.gov The 1,3,4-oxadiazole (B1194373) ring itself is often used as a bioisostere for carboxylic acids and esters. nih.govnih.gov

Introduction of diverse substituents: Exploring a wide range of substituents with varying electronic and steric properties on the ethyl group could lead to the discovery of derivatives with enhanced potency and selectivity. nih.govnih.gov

These studies will generate valuable data for constructing robust SAR models, ultimately enabling the design of more potent and selective therapeutic agents.

Advanced Computational Approaches for Rational Design

In silico methods are becoming indispensable tools in modern drug discovery, offering a rational approach to designing novel compounds and predicting their properties. ijpsjournal.comresearchgate.net For this compound, advanced computational techniques can accelerate the design-synthesis-testing cycle.

Molecular docking simulations can predict the binding modes and affinities of novel derivatives within the active sites of specific biological targets, such as bacterial enzymes or cancer-related proteins. ijpsjournal.commdpi.comnih.gov This allows for the prioritization of compounds for synthesis, saving time and resources. For example, docking studies on other oxadiazole derivatives have successfully identified potent inhibitors of enzymes like cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor 2 (VEGFR2). nih.govbenthamdirect.com

Density Functional Theory (DFT) can be employed to study the electronic properties of the molecules, helping to understand their chemical reactivity and stability. nih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can assess the drug-like properties of designed compounds early in the discovery process, helping to identify candidates with favorable pharmacokinetic profiles. researchgate.netnih.gov The integration of these computational approaches will facilitate a more targeted and efficient discovery of new bioactive agents based on the this compound scaffold.

Table 2: Application of Computational Approaches in Oxadiazole Design

| Computational Method | Application in Rational Design | Key Insights |

|---|---|---|

| Molecular Docking | Predicts binding interactions and affinity of ligands with protein targets. ijpsjournal.comnih.gov | Identifies potential biological targets and prioritizes potent compounds for synthesis. mdpi.combenthamdirect.com |

| Density Functional Theory (DFT) | Calculates electronic structure, reactivity, and stability of molecules. nih.gov | Provides understanding of chemical properties to guide structural modifications. nih.gov |

| ADME Prediction | In silico evaluation of drug-like properties (Absorption, Distribution, Metabolism, Excretion). researchgate.net | Filters out compounds with poor pharmacokinetic profiles early in the design phase. nih.gov |

| Structure-Activity Relationship (SAR) Modeling | Develops mathematical models that correlate chemical structure with biological activity. | Guides the design of new derivatives with improved potency and selectivity. |

Diversification of Applications in Interdisciplinary Fields

While much of the focus on oxadiazole derivatives has been in medicinal chemistry, their unique chemical and physical properties make them attractive candidates for a range of interdisciplinary applications. mdpi.comresearchgate.netbohrium.com Future research should explore the potential of this compound and its derivatives beyond pharmacology.

Agrochemicals: The oxadiazole scaffold is present in various pesticides. rsc.orgresearchgate.net Compounds based on this ring system have shown insecticidal, fungicidal, and herbicidal activity. mdpi.com Investigating the utility of this compound in crop protection could open up new avenues in agriculture.

Materials Science: Oxadiazole derivatives are known for their thermal and chemical stability and are used in the development of organic light-emitting diodes (OLEDs), laser dyes, and scintillators. mdpi.comresearchgate.net The specific electronic properties conferred by the 1,2,5-oxadiazole ring in the target compound could be harnessed for applications in optoelectronics.

Coordination Chemistry: The nitrogen atoms in the oxadiazole ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. mdpi.comresearchgate.netacs.org These materials have potential applications in catalysis, gas storage, and sensing. The carboxylic acid group on this compound provides an additional coordination site, making it a versatile building block for novel supramolecular structures. acs.org

Exploring these diverse fields will not only broaden the utility of this specific compound but also contribute to the development of new technologies across various scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.